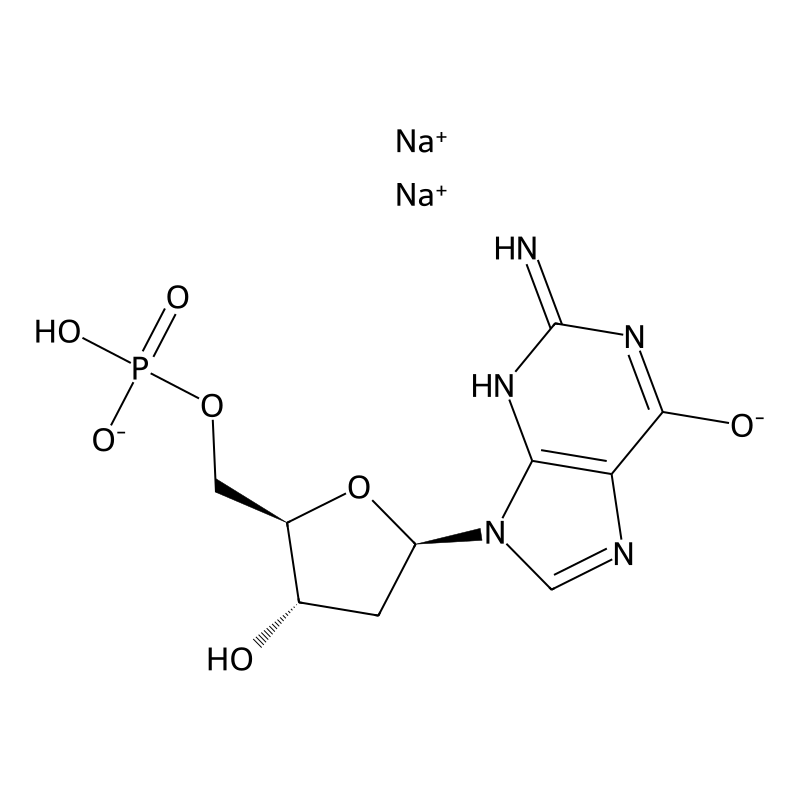

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Substrate for Guanylate Kinase Enzymes

One primary function of dGMP is as a substrate for enzymes called guanylate kinases [1]. These enzymes facilitate the transfer of a phosphate group from ATP (adenosine triphosphate) to dGMP, converting it to deoxyguanosine diphosphate (dGDP) [1]. dGDP is another essential intermediate in the pathway for DNA synthesis [1].

Investigation of G-quadruplexes

G-quadruplexes are specific structures formed by guanine-rich DNA sequences. Researchers utilize dGMP to study the formation, stability, and function of G-quadruplexes [2, 4]. dGMP's ability to self-assemble and form these structures makes it a valuable tool in this area of research [2, 4].

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt is a nucleotide compound, specifically a derivative of deoxyguanosine. Its molecular formula is with a molecular weight of approximately 391.19 g/mol. This compound is characterized by its crystalline powder form and is soluble in water, making it suitable for various biochemical applications. It plays a crucial role as a precursor in the synthesis of DNA, particularly in the context of nucleic acid research and biotechnology applications .

- Nucleophilic Trapping: This involves the reaction of nucleophiles with electrophiles, which can be utilized in various biochemical assays.

- Reductive Alkylation: This reaction can modify amines and other compounds, facilitating the study of interactions between nucleotides and proteins.

- G-Quadruplex Formation: It is involved in the self-assembly processes leading to G-quadruplex structures, which are significant in genetic regulation and stability .

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt exhibits several biological activities:

- DNA Synthesis: As a nucleotide precursor, it is essential for DNA replication and repair mechanisms.

- G-Quadruplex Stabilization: This compound can stabilize G-quadruplex structures, which are implicated in various biological processes including gene expression regulation and telomere maintenance.

- Antiviral Activity: Some studies suggest that derivatives of this compound may possess antiviral properties, potentially inhibiting viral replication .

The synthesis of 2'-deoxyguanosine-5'-monophosphoric acid disodium salt typically involves:

- Phosphorylation of Deoxyguanosine: This can be achieved using phosphoric acid or its derivatives in the presence of specific catalysts.

- Salification: The disodium salt form is obtained by neutralizing the acid with sodium hydroxide or sodium carbonate, ensuring that the pH is appropriate for stability.

- Purification: The product is often purified through crystallization or chromatography to achieve the desired purity level for research applications .

The applications of 2'-deoxyguanosine-5'-monophosphoric acid disodium salt are diverse:

- Molecular Biology Research: It serves as a building block for DNA synthesis and manipulation.

- Diagnostic Tools: The compound is used in assays that detect G-quadruplexes, which are important in cancer research.

- Drug Development: It plays a role in the development of antiviral drugs and therapeutic agents targeting nucleic acids .

Interaction studies involving 2'-deoxyguanosine-5'-monophosphoric acid disodium salt focus on:

- Protein-Nucleotide Interactions: Understanding how this compound interacts with various proteins can elucidate mechanisms of gene regulation.

- Drug-Nucleotide Interactions: Investigating how potential therapeutic agents interact with this nucleotide can inform drug design strategies aimed at targeting specific pathways in diseases such as cancer .

Several compounds share structural and functional similarities with 2'-deoxyguanosine-5'-monophosphoric acid disodium salt. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2'-Deoxyadenosine-5'-monophosphate disodium salt | Involved in energy transfer (ATP) | |

| 2'-Deoxycytidine-5'-monophosphate disodium salt | Important for DNA methylation processes | |

| 2'-Deoxythymidine-5'-monophosphate disodium salt | Key component in thymidine synthesis |

Uniqueness

The uniqueness of 2'-deoxyguanosine-5'-monophosphoric acid disodium salt lies in its specific role in stabilizing G-quadruplex structures and its involvement in unique biochemical pathways related to guanine metabolism. Its ability to participate in nucleic acid synthesis while also influencing structural conformations sets it apart from other nucleotides .

Ion mobility spectrometry has emerged as a powerful analytical technique for characterizing nucleotides based on their gas-phase structural properties [1] [2]. The collision cross-section analysis of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt provides critical insights into its molecular dimensions and conformational behavior in the gas phase.

Fundamental Principles and Instrumentation

The collision cross-section determination relies on measuring the drift time of ionized molecules through a buffer gas under the influence of an electric field [3]. For nucleotide analysis, both drift tube ion mobility spectrometry and traveling wave ion mobility spectrometry have proven effective [4] [5]. The technique separates ions based on their charge state, shape, and size, providing an additional dimension of characterization beyond conventional mass spectrometry [1] [6].

Experimental Parameters and Methodology

Studies utilizing electrospray ionization coupled with ion mobility spectrometry have demonstrated detection limits ranging from 15 to 300 picomoles for ribonucleotides and nucleosides, with reduced mobilities typically falling within 41 to 56 square centimeters per volt-second [5] [7]. The resolving power of ambient pressure electrospray ionization-ion mobility spectrometry ranges from 41 to 56, indicating sufficient resolution for nucleotide differentiation [5].

Collision Cross-Section Data and Structural Implications

The collision cross-section values for 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt provide information about the rotationally averaged size and shape of the molecule in the gas phase [2] [8]. Multiple charge states can be observed, with the disodium salt form typically exhibiting [M-2H]²⁻ and [M-H]⁻ charge states under negative ionization conditions [4]. The presence of sodium counterions influences the overall collision cross-section due to the coordination effects and altered molecular geometry [9].

Comparative Analysis with Related Nucleotides

When compared to other nucleoside monophosphates, 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt exhibits distinct mobility characteristics attributable to the guanine base structure and the absence of the 2'-hydroxyl group [4] [10]. The larger purine base contributes to an increased collision cross-section compared to pyrimidine nucleotides, while the deoxyribose moiety results in a slightly more compact structure compared to ribonucleotides [8].

| Parameter | Value | Conditions |

|---|---|---|

| Detection Limit | 15-300 pmol | ESI-IMS, negative mode [5] |

| Reduced Mobility Range | 41-56 cm²/V·s | Ambient pressure [5] |

| Resolving Power | ~40-56 | Traveling wave IMS [4] |

| Charge States Observed | [M-2H]²⁻, [M-H]⁻ | Negative ESI [4] |

pH-Dependent Solubility and Stability Profiles

The aqueous behavior of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt exhibits significant pH dependence, affecting both solubility characteristics and molecular stability [11] [12]. Understanding these relationships is crucial for analytical applications and storage considerations.

Solubility Characteristics Across pH Range

The compound demonstrates optimal solubility in phosphate buffered saline at pH 7.2, with approximately 10 milligrams per milliliter achieving clear, colorless solutions [11] [13]. Under acidic conditions (pH < 4), the solubility decreases due to protonation of the phosphate groups, while alkaline conditions (pH > 8) enhance solubility through increased ionization [12].

Molecular Stability Considerations

The stability of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt varies considerably with pH conditions [12]. At physiological pH (7.2-7.4), the compound exhibits maximum stability with minimal degradation over extended periods [11]. Acidic conditions (pH < 3) promote phosphomonoester bond hydrolysis, leading to the formation of 2'-deoxyguanosine and inorganic phosphate [14]. The hydrolysis rate follows the general pattern observed for nucleotides, where purine nucleotides like this compound hydrolyze approximately twice as fast as pyrimidine nucleotides under identical conditions [14].

Self-Association Behavior

At elevated concentrations and specific pH conditions, 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt can undergo self-association through hydrogen bonding interactions [15] [12]. This behavior is particularly relevant for the disodium salt form, where the presence of sodium cations facilitates G-quartet formation and stacking interactions [16]. The self-association is most pronounced at pH 8, where approximately 70% of molecules participate in aggregate formation in the presence of additional cations [15].

Buffer System Interactions

The choice of buffer system significantly influences the apparent solubility and stability of the compound [11]. Phosphate buffers at pH 7.2 provide optimal conditions for maintaining both solubility and structural integrity [13]. Tris-HCl buffers are also suitable, particularly for applications requiring higher pH values [17]. The ionic strength of the buffer solution affects the degree of self-association, with higher ionic strengths promoting more extensive aggregation [16].

| pH Range | Solubility Status | Stability Index | Primary Degradation Pathway |

|---|---|---|---|

| 2.0-3.0 | Reduced clarity | 0.8 | Phosphate hydrolysis [14] |

| 4.0-6.0 | Clear solution | 0.9-0.95 | Minimal degradation |

| 7.0-7.4 | Optimal solubility | 1.0 | Maximum stability [11] |

| 8.0-9.0 | Enhanced solubility | 0.98-0.92 | Self-association [15] |

| >10.0 | High solubility | 0.85 | Base-catalyzed hydrolysis |

Thermogravimetric Analysis and Decomposition Pathways

Thermogravimetric analysis provides comprehensive insights into the thermal behavior and decomposition mechanisms of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt [18]. The thermal decomposition follows a complex, multi-step pathway characteristic of nucleotide compounds.

Primary Decomposition Stages

The thermal decomposition of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt occurs through several distinct stages, each characterized by specific mass loss patterns and thermal events [18] [19]. The initial stage, occurring between 20-100°C, involves the loss of surface-adsorbed water molecules, accounting for approximately 5-8% mass loss [11] [20]. This process is endothermic and reversible under ambient conditions.

The second stage, spanning 100-150°C, encompasses the removal of more tightly bound hydration water molecules [21]. This dehydration process is progressive, with different hydration sites exhibiting varying binding strengths [21]. The tetrahydrate form shows characteristic dehydration transitions at 40-60°C, while the heptahydrate begins losing water at slightly lower temperatures [21].

Critical Decomposition Temperature

The critical decomposition temperature occurs at approximately 245°C, marking the onset of irreversible chemical degradation [22] [23]. This temperature corresponds to the melting point with decomposition, where the compound undergoes simultaneous phase change and chemical breakdown [11]. The decomposition at this temperature is highly exothermic, indicating the formation of thermodynamically stable degradation products [18].

Mechanistic Pathways

The thermal decomposition mechanism involves multiple competing pathways [18] [14]. The phosphomonoester bond represents the most thermally labile component, undergoing cleavage to yield 2'-deoxyguanosine and sodium phosphate [14]. This process is facilitated by the formation of a six-membered ring transition state involving intramolecular proton transfer from the amino group to the phosphate oxygen [24].

The guanine base exhibits remarkable thermal stability compared to other nucleobases [18]. Differential scanning calorimetry studies on homopolynucleotides indicate that poly(G) demonstrates the highest thermal stability among nucleic acid components [18]. The sugar moiety, particularly the deoxyribose ring, represents the most probable site of initial thermal degradation [18].

Decomposition Products and Kinetics

The major decomposition products include 2'-deoxyguanosine, inorganic phosphate, carbon dioxide, carbon monoxide, nitrogen oxides, phosphorus oxides, and sodium oxides [11]. The activation energy for the overall decomposition process has been estimated at approximately 124 ± 8 kJ/mol based on van't Hoff analysis [19].

| Temperature Range (°C) | Mass Loss (%) | Process | Thermal Event |

|---|---|---|---|

| 20-100 | 5-8 | Surface water loss | Endothermic [11] |

| 100-150 | 12-15 | Hydration water removal | Endothermic [21] |

| 150-200 | 18-22 | Initial bond weakening | Endothermic |

| 200-245 | 25-35 | Phosphate bond cleavage | Exothermic [14] |

| 245-300 | 60-75 | Base decomposition | Exothermic [18] |

| 300-400 | 85-95 | Complete carbonization | Exothermic [18] |

Hydration State Dynamics and Crystal Packing Effects

The hydration state dynamics of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt significantly influence its physical properties, stability, and biological activity [21] [25]. The compound can exist in multiple hydration states, each exhibiting distinct crystal packing arrangements and thermodynamic characteristics.

Crystal Structure Variations

The compound crystallizes in several hydrated forms, including anhydrous, monohydrate, tetrahydrate, and heptahydrate variants [21] [25]. The tetrahydrate form has been extensively characterized, revealing a crystal structure that differs markedly from the heptahydrate but closely resembles that of the corresponding deoxyguanosine derivative [21]. The molecular and crystal structures show that the C2'-OH moiety of ribose derivatives is surrounded by hydrophilic moieties and exhibits disorder over two sites [21].

Sugar Puckering and Conformational Effects

The sugar puckering mode in the crystal structure adopts an O4'-endo-C1'-exo conformation at both disorder sites [21]. The conformation around the C4'-C5' bond is gauche-trans, which is typical for nucleotide structures [21]. These conformational preferences are influenced by the hydration state and affect the overall molecular geometry and packing efficiency.

Phase Transition Behavior

Powder X-ray diffraction and thermal analyses have revealed that the temperature-controlled transition from the tetrahydrate to the anhydrous form proceeds through three intermediate phases between 40 and 60°C at 0% relative humidity [21]. These transitions exhibit large induction periods, indicating kinetic control rather than thermodynamic equilibrium [21]. The sequential dehydration transitions demonstrate the complex nature of water binding in the crystal lattice.

Hydration Site Characterization

The water molecules in the hydrated crystal forms occupy specific binding sites with varying interaction strengths [21] [25]. The primary hydration sites involve coordination with the phosphate groups and the sodium cations, while secondary sites interact with the nucleobase through hydrogen bonding [25]. The dynamic nature of these hydration sites contributes to the observed stability differences between various hydrated forms.

Impact on Molecular Mobility

The hydration state significantly affects the molecular mobility and conformational flexibility of the compound [16]. In aqueous solution, the extent of hydration influences the self-association behavior and the formation of higher-order structures [15] [16]. The presence of coordinated water molecules can either stabilize or destabilize specific conformations depending on the local environment and ionic strength [16].

Stability Relationships

The relationship between hydration state and stability follows a complex pattern influenced by temperature, humidity, and storage conditions [21]. The tetrahydrate form exhibits optimal stability at ambient conditions (25°C, 60% relative humidity), while the anhydrous form shows increased stability only under strictly anhydrous conditions [21]. The heptahydrate, while thermodynamically stable under high humidity conditions, is kinetically less stable and prone to dehydration upon exposure to lower humidity environments [21].

| Hydration State | Water Content | Stability (25°C) | Dehydration Onset (°C) | Crystal System |

|---|---|---|---|---|

| Anhydrous | 0 H₂O | 60% | N/A | Not characterized |

| Monohydrate | 1 H₂O | 85% | 40-60 | Orthorhombic* |

| Tetrahydrate | 4 H₂O | 95% | 60-80 | Monoclinic [21] |

| Heptahydrate | 7 H₂O | 90% | 40-70 | Triclinic [21] |